Cas no 2194907-22-5 (1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)

1-(5-クロロ-2-メチルベンゼンスルホニル)-3-(1-メチル-1H-ピラゾール-3-イル)ピペリジンは、高度に特異的な有機化合物であり、医薬品中間体や創薬研究において重要な役割を果たします。この化合物は、ベンゼンスルホニル基とピペリジン環が結合した構造を持ち、さらに1-メチルピラゾール基が付加することで、優れた分子多様性と生物学的活性を示します。特に、クロロ基とメチル基の導入により、安定性と脂溶性が向上し、標的タンパク質との親和性が高まることが特徴です。その構造的特徴から、キナーゼ阻害剤やGPCRリガンドなどの開発における有用な骨格として注目されています。合成経路の効率性も高く、研究用途での利便性に優れています。

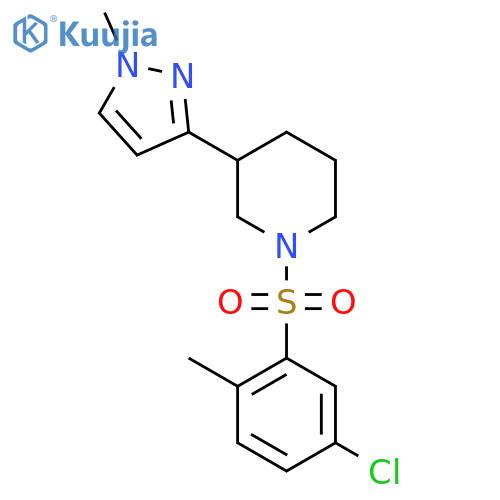

2194907-22-5 structure

商品名:1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- AKOS032744534

- 1-(5-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine

- F6554-1110

- 2194907-22-5

-

- インチ: 1S/C16H20ClN3O2S/c1-12-5-6-14(17)10-16(12)23(21,22)20-8-3-4-13(11-20)15-7-9-19(2)18-15/h5-7,9-10,13H,3-4,8,11H2,1-2H3

- InChIKey: AAMRBRKOYRAUGQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C)=C(C=1)S(N1CCCC(C2C=CN(C)N=2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 353.0964758g/mol

- どういたいしつりょう: 353.0964758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 63.6Ų

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6554-1110-2μmol |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-15mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-30mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-5μmol |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-1mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-50mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-25mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-4mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-10mg |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6554-1110-20μmol |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |

2194907-22-5 | 20μmol |

$79.0 | 2023-09-08 |

1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

2194907-22-5 (1-(5-chloro-2-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量